molecular formula C12H14N4O2S B6537153 1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1172498-51-9

1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B6537153
CAS No.: 1172498-51-9
M. Wt: 278.33 g/mol
InChI Key: ZPOBQEQJEVSFKA-UHFFFAOYSA-N
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Description

1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and agricultural science. This pyrazole carboxamide derivative is of significant interest in antifungal research, particularly for investigating mechanisms of action against fungal pathogens. Structural analogs of this compound have demonstrated potent activity by disrupting mitochondrial function in pathogens, specifically by inhibiting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the respiratory chain, leading to decreased mitochondrial membrane potential and eventual cell death . Pyrazole carboxamides represent an important class of heterocyclic compounds with diverse pharmacological potential, documented to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant activities . The core pyrazole scaffold serves as a privileged structure in drug discovery, present in numerous therapeutic agents across multiple domains . Researchers utilize this specific compound to explore structure-activity relationships, optimize lead compounds for enhanced efficacy and selectivity, and investigate novel mechanisms of action against agricultural pests and human pathogens. The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions and handling procedures for laboratory chemicals should be followed to maintain stability and purity. Researchers are encouraged to consult the scientific literature for comprehensive safety data and protocols for use in specific experimental systems.

Properties

IUPAC Name

2-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-16-9(4-6-14-16)11(18)15-12-8(5-7-19-12)10(17)13-2/h4-7H,3H2,1-2H3,(H,13,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOBQEQJEVSFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of treating parasitic infections and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a thiophene group and a carboxamide moiety enhances its interaction with biological targets. The molecular formula can be represented as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in target organisms.

  • Inhibition of Cysteine Proteases : The compound has shown potential as an inhibitor of cruzipain, a critical enzyme involved in the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies suggest that the carboxamide group forms hydrogen bonds with residues in the active site of cruzipain, enhancing inhibitory efficacy .
  • Antiparasitic Activity : Studies indicate that derivatives of pyrazole compounds exhibit trypanocidal effects against T. cruzi. In vitro assays demonstrated that certain derivatives had IC50 values significantly lower than traditional treatments like Benznidazole (Bz), indicating strong antiparasitic potential .

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1.

Activity IC50 (µM) Reference
Inhibition of cruzipain9.5
Trypanocidal effect on T. cruzi34.54
Cytotoxicity on Vero cells>500

Case Study 1: Trypanocidal Efficacy

In a study evaluating various pyrazole derivatives, this compound demonstrated significant trypanocidal activity with an IC50 value of 34.54 µM against trypomastigotes. This activity was attributed to its structural similarity to known inhibitors of cruzipain, leading to effective binding and inhibition .

Case Study 2: Structural Optimization

Research involving structural optimization of pyrazole derivatives highlighted that modifications to the carboxamide region significantly influenced biological activity. The introduction of different substituents led to variations in both potency and selectivity against T. cruzi, underscoring the importance of chemical structure in therapeutic efficacy .

Toxicity Profile

The toxicity assessment conducted on mammalian cell lines (Vero cells) revealed that most derivatives, including this compound, exhibited low cytotoxicity with CC50 values exceeding 500 µM. This suggests a favorable safety profile for further development as an antiparasitic agent .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole-Carboxamide Derivatives

Compound Name Core Structure Substituents (R1, R2, R3) Biological Activity
Target Compound 1H-pyrazole-5-carboxamide R1: Ethyl; R2: Thiophen-2-yl (3-methylcarbamoyl) Undisclosed (likely insecticidal)
Chlorantraniliprole (CAS 500008-45-7) 1H-pyrazole-5-carboxamide R1: 3-chloro-2-pyridinyl; R2: 4-chloro-2-methyl-6-(methylcarbamoyl)phenyl; R3: Bromo Insecticidal (ryanodine modulator)
Tetraniliprole (CAS 1229654-66-3) 1H-pyrazole-5-carboxamide R1: 3-chloro-2-pyridinyl; R2: 4-cyano-2-methyl-6-(methylcarbamoyl)phenyl; R3: Tetrazolyl-trifluoromethyl Broad-spectrum insecticide
3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide (Compound 14) 1H-pyrazole-5-carboxamide R1: 3-chloro-2-pyridinyl; R2: 2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl; R3: Bromo High insecticidal efficacy
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS 64-17-5) 1H-pyrazole-5-carboxamide R1: 5-methylthiophen-2-yl; R2: 1,3-benzothiazol-2-yl Anti-inflammatory potential (ED50: 18–36 mg/kg)

Key Observations :

  • Substituent Impact : The ethyl group in the target compound may enhance metabolic stability compared to methyl groups in analogs like Compound 14 . Thiophene rings (vs. benzene or pyridine) influence electronic properties and binding affinity .
  • Bioactivity Trends : Bromine and chlorine substituents (e.g., chlorantraniliprole, Compound 14) correlate with potent insecticidal activity, likely due to enhanced electrophilic interactions with target receptors .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight logP* Solubility (mg/mL)
Target Compound C12H15N3O2S 265.33 ~2.8 ~0.5 (DMSO)
Chlorantraniliprole C18H14BrCl2N5O3 483.60 3.1 0.02 (water)
Compound 14 C18H15BrClN5O2S 496.76 3.5 <0.01 (water)
Tetraniliprole C20H14ClF3N10O2 526.83 4.0 ~0.1 (acetonitrile)

Notes:

  • The target compound’s lower molecular weight and logP suggest improved solubility over bulkier analogs like tetraniliprole.

Preparation Methods

Cyclocondensation of Hydrazines with Enones

Regioselective pyrazole ring formation is achieved via [3+2] cyclocondensation between ethyl hydrazine derivatives and 1,3-dicarbonyl compounds or trichloromethyl enones. For instance, trichloromethyl enones react with arylhydrazine hydrochlorides in ethanol to yield 1-substituted-3(5)-carboxyalkyl pyrazoles. Adjusting the hydrazine type (free vs. hydrochloride) controls regioselectivity:

  • Arylhydrazine hydrochlorides favor 1,3-regioisomers (37–97% yields).

  • Free hydrazines yield 1,5-regioisomers exclusively (52–83%).

Example Protocol :

  • React trichloromethyl enone (1.0 eq) with ethyl hydrazine (2.0 eq) in ethanol at 80°C for 4–16 hours.

  • Perform methanolysis to convert the trichloromethyl group to a carboxymethyl ester.

  • Isolate 1-ethyl-1H-pyrazole-5-carboxylic acid via acid-base extraction.

Post-Synthetic Alkylation

Alternative routes involve pyrazole ring formation followed by N-alkylation. Ethylation of 1H-pyrazole-5-carboxylic acid using dimethyl sulfate in toluene with NaHCO₃ achieves 68–85% yields.

Thiophene Moiety Functionalization

The 3-(methylcarbamoyl)thiophen-2-amine component is synthesized through sequential thiophene modification:

Thiophene Amination and Carbamoylation

  • Bromination : 2-Aminothiophene is brominated at the 5-position using N-bromosuccinimide (NBS) in DMF.

  • Carbamoylation : React 5-bromo-2-aminothiophene with methyl isocyanate in dichloromethane (DCM) catalyzed by triethylamine, yielding 3-(methylcarbamoyl)-5-bromothiophen-2-amine (72–89% yield).

Amide Coupling Strategies

Coupling the pyrazole carboxylic acid with the thiophene amine is critical. Three methods are prevalent:

Acid Chloride-Mediated Coupling

  • Convert 1-ethyl-1H-pyrazole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

  • React the acid chloride with 3-(methylcarbamoyl)thiophen-2-amine in anhydrous THF with K₂CO₃ (40–80% yields).

Direct Coupling Using Coupling Agents

Employ EDCl/HOBt or TiCl₄/DMAP systems in polar aprotic solvents (e.g., pyridine or DMF). TiCl₄-mediated coupling achieves 48–68% yields but requires strict moisture control.

Optimized Conditions :

  • Reactants : 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.2 eq), 3-(methylcarbamoyl)thiophen-2-amine (1.0 eq).

  • Catalyst : TiCl₄ (1.5 eq), DMAP (0.2 eq).

  • Solvent : Pyridine, 60°C, 12 hours.

  • Yield : 65–72%.

Regioselectivity and Stereochemical Considerations

Pyrazole Ring Regiocontrol

The choice of hydrazine derivative dictates the position of the carboxyalkyl group:

Hydrazine TypeRegioisomerYield Range
Arylhydrazine HCl1,337–97%
Free arylhydrazine1,552–83%

Thiophene Functionalization

Suzuki-Miyaura cross-coupling introduces aryl groups to the 5-bromo-thiophene intermediate but is unnecessary for the target compound.

Yield Optimization and Scalability

Solvent and Temperature Effects

  • Pyrazole synthesis : Ethanol enhances 1,5-regioselectivity, while methanol favors 1,3-isomers.

  • Amide coupling : THF improves solubility of acid chlorides, whereas pyridine minimizes side reactions.

Catalytic Efficiency

  • TiCl₄/DMAP : Higher yields (65–72%) but sensitive to hydrolysis.

  • EDCl/HOBt : Robust under ambient conditions but lower yields (40–55%).

Analytical Characterization

Key spectroscopic data for intermediates and the final compound:

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
1-Ethyl-1H-pyrazole-5-carboxylic acid1.42 (t, 3H, CH₂CH₃), 4.32 (q, 2H, CH₂), 6.85 (s, 1H, pyrazole-H)1695 (C=O), 1550 (C=N)
3-(Methylcarbamoyl)thiophen-2-amine2.85 (s, 3H, NCH₃), 6.78 (d, 1H, thiophene-H), 7.25 (d, 1H, thiophene-H)1660 (C=O), 3350 (N-H)
Final Product1.40 (t, 3H, CH₂CH₃), 2.88 (s, 3H, NCH₃), 6.82 (s, 1H, pyrazole-H), 7.20–7.30 (m, 2H, thiophene-H)1680 (amide C=O), 1545 (C=N)

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and coupling with thiophene derivatives. Key steps include:

  • Cyclization : Using hydrazine derivatives with 1,3-dicarbonyl compounds under reflux conditions to form the pyrazole core .
  • Functionalization : Introducing the ethyl group via alkylation and coupling the thiophene-carboxamide moiety using carbodiimide-mediated amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the pyrazole-thiophene backbone and substituent positions (e.g., ethyl group at N1) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of carboxamide (C=O stretch at ~1650 cm1^{-1}) and thiophene ring vibrations .

Q. What biological activities have been preliminarily observed for this compound?

Structural analogs exhibit:

  • Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR) via competitive binding to ATP pockets .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis, with MIC values <10 µM against Gram-positive strains .
  • Anti-inflammatory Potential : Modulation of COX-2 expression in murine macrophage models .

Q. How should this compound be stored to maintain chemical stability?

Store under inert atmosphere (argon) at -20°C in amber vials. The carboxamide group is susceptible to hydrolysis; avoid aqueous solvents or high humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
  • Catalysis : Use Pd/C or CuI nanoparticles to accelerate coupling reactions, reducing reaction time from 24h to 6h .
  • Continuous Flow Reactors : Improve reproducibility and scale-up potential by minimizing side reactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to distinguish cytotoxic vs. cytostatic effects .
  • Structural Analogs : Compare substituent effects (e.g., methyl vs. ethyl groups) to identify critical pharmacophores .
  • Dose-Response Studies : Address discrepancies in IC50_{50} values by standardizing cell lines and incubation times .

Q. How to design assays to evaluate specific therapeutic mechanisms (e.g., kinase inhibition)?

  • Enzyme Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR2) and ATP-competitive probes .
  • Cellular Uptake : Track intracellular accumulation via LC-MS/MS in HEK293 cells pre-treated with efflux pump inhibitors .
  • Molecular Dynamics (MD) Simulations : Model binding interactions to prioritize targets for experimental validation .

Q. What computational approaches predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to screen against the PDB database; prioritize poses with hydrogen bonding to thiophene sulfur and pyrazole nitrogen .
  • QSAR Modeling : Train models on pyrazole-thiophene analogs to correlate logP values with antimicrobial potency .

Q. How to analyze degradation products under accelerated stability conditions?

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic hydrolysis.
  • Analytical Tools : HPLC-DAD (C18 column, 0.1% TFA/ACN gradient) and LC-MS/MS to identify hydrolyzed carboxamide and oxidized thiophene derivatives .

Q. How to establish structure-activity relationships (SAR) for analogs?

  • Substituent Variation : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO2_2) at the thiophene 5-position .
  • Biological Profiling : Test analogs against a panel of 10+ cancer cell lines to quantify potency shifts (e.g., ∆IC50_{50} > 5-fold) .
  • Crystallography : Co-crystallize with target proteins (e.g., COX-2) to visualize binding modes and guide rational design .

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